Product packaging for 2-Bromo-4-hexylaniline(Cat. No.:)

2-Bromo-4-hexylaniline

Cat. No.: B8538585
M. Wt: 256.18 g/mol
InChI Key: GTERCDGDZRDXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-hexylaniline is a substituted aniline derivative of interest in advanced chemical research and development. This compound features both a bromo substituent and a hexyl chain on the aniline ring, making it a valuable intermediate in organic synthesis. The hexyl group contributes significant lipophilicity, which can influence the compound's physical properties and the behavior of resulting molecules in material science applications, such as in the design of liquid crystals . The reactive bromine and aniline functional groups make it a versatile building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds. Researchers may utilize this chemical in the development of novel ligands, pharmaceuticals, and functional materials. As a high-purity reagent, it is supplied with comprehensive characterization data. This compound is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18BrN B8538585 2-Bromo-4-hexylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

2-bromo-4-hexylaniline

InChI

InChI=1S/C12H18BrN/c1-2-3-4-5-6-10-7-8-12(14)11(13)9-10/h7-9H,2-6,14H2,1H3

InChI Key

GTERCDGDZRDXKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)N)Br

Origin of Product

United States

Reaction Chemistry and Mechanistic Studies of 2 Bromo 4 Hexylaniline

Carbon-Nitrogen Bond Forming Reactivity

The primary reactivity associated with the carbon-nitrogen bond in 2-Bromo-4-hexylaniline stems from the lone pair of electrons on the nitrogen atom of the amine group. This feature makes the amine moiety a potent nucleophile and a participant in various bond-forming reactions.

The aniline (B41778) group of this compound can readily engage in coupling reactions. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a new carbon-nitrogen bond between an aryl halide and an amine. tcichemicals.com In this context, this compound would typically act as the amine component, coupling with a different aryl halide. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the aniline and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the coupled diarylamine product and regenerates the palladium(0) catalyst. The efficiency of such reactions is highly dependent on the choice of palladium precursor, ligand, and base. nih.gov

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsBond Formed
Buchwald-Hartwig AminationThis compoundAryl Halide/TriflatePd Catalyst, Ligand, BaseAryl-Nitrogen
AcylationThis compoundAcyl Chloride/Anhydride (B1165640)Base (e.g., Pyridine)Amide (N-C=O)
Reductive AminationThis compoundAldehyde/KetoneReducing Agent (e.g., NaBH3CN)Alkyl-Nitrogen

This table illustrates potential C-N bond-forming reactions where this compound acts as the amine nucleophile.

While this compound does not undergo spontaneous intramolecular cyclization, its amine moiety can be a key participant in cyclization reactions following the modification of other parts of the molecule. For instance, if the hexyl side chain were functionalized with a leaving group at a suitable position (e.g., via radical bromination), the amine could act as an intramolecular nucleophile to form a nitrogen-containing heterocyclic ring.

Furthermore, reactions involving the ortho-bromo position can introduce functionalities that subsequently react with the adjacent amine group. For example, a coupling reaction that introduces a carbonyl or alkene group could set the stage for a subsequent intramolecular condensation or addition reaction, leading to the formation of fused heterocyclic systems like quinolines or their derivatives. rsc.org The bromination of certain unsaturated systems has been shown to trigger intramolecular cyclization, a principle that could be applied to derivatives of this compound to construct complex polycyclic structures. nih.govresearchgate.net

Carbon-Bromine Bond Reactivity and Transformations

The carbon-bromine bond is a highly versatile functional group for synthetic transformations, serving as a handle for substitution and cross-coupling reactions.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles. The directing effects are summarized below:

Amine (-NH2): Strongly activating and ortho, para-directing.

Hexyl (-C6H13): Weakly activating and ortho, para-directing.

Bromo (-Br): Deactivating but ortho, para-directing.

The powerful activating effect of the amine group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Since the para position is occupied by the hexyl group and one ortho position is blocked by the bromine atom, the primary site for electrophilic attack is the carbon atom ortho to the amine and meta to the bromine (C6 position). A secondary site would be the position ortho to the hexyl group and meta to the amine (C3 position).

Nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom, is generally difficult on this electron-rich aromatic ring. Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule.

SubstituentTypeActivating/DeactivatingDirecting Effect
-NH2AminoStrongly ActivatingOrtho, Para
-C6H13AlkylWeakly ActivatingOrtho, Para
-BrHalogenDeactivatingOrtho, Para

This table summarizes the directing effects of substituents on the aromatic ring of this compound for electrophilic aromatic substitution.

The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. thermofisher.com this compound serves as the aryl halide partner in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Reacting this compound with an arylboronic acid would yield a substituted 4-hexylaniline (B1328933) biphenyl derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. mdpi.com This would append an alkyne functional group to the aromatic ring at the position of the bromine atom, yielding a 2-alkynyl-4-hexylaniline.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene under palladium catalysis to form a substituted alkene. This provides a method for vinylation of the aromatic ring.

Reaction NameCoupling PartnerCatalyst SystemResulting Structure
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)2)Pd catalyst (e.g., Pd(PPh3)4), Base2-R-4-hexylaniline
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) salt, Base2-(R-C≡C)-4-hexylaniline
HeckAlkene (CH2=CHR)Pd catalyst, Base2-(R-CH=CH)-4-hexylaniline

This interactive table outlines major cross-coupling reactions utilizing the C-Br bond of this compound.

Hexyl Side Chain Functionalization

The hexyl side chain is a saturated alkyl group and is generally less reactive than the aromatic ring or its substituents. However, it can undergo functionalization under specific conditions, primarily through free-radical mechanisms.

The most reactive position on the hexyl chain is the benzylic carbon—the carbon atom directly attached to the aromatic ring. This position is susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light. This reaction would selectively introduce a bromine atom at the benzylic position, creating a new reactive handle for subsequent nucleophilic substitution or elimination reactions. While selectivity for the benzylic position is high, some substitution may also occur at other positions along the alkyl chain. The length of the alkyl side chain can also influence the physical properties and molecular packing of resulting materials. rsc.orgresearchgate.net

Selective Oxidation and Reduction Reactions

The amino group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of colored dimeric and polymeric species. Stronger oxidizing agents can lead to the formation of nitroso, nitro, and eventually, degradation of the aromatic ring. The presence of the electron-donating hexyl group and the electron-withdrawing bromo group can influence the susceptibility of the amino group to oxidation, though specific quantitative data for this compound is not available.

Reduction reactions involving this compound would primarily target any introduced nitro groups if the compound were to be nitrated. The reduction of a nitro group on a substituted aniline is a common transformation. For instance, the reduction of a nitro-analogue of this compound to the corresponding amine could be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or metals in acidic media (e.g., Fe/HCl).

Radical Reactions and Alkyl Chain Transformations

The hexyl side chain of this compound is a potential site for radical reactions. Free radical substitution reactions, typically initiated by ultraviolet (UV) light or radical initiators, can lead to the halogenation of the alkyl chain. The position of substitution on the hexyl chain would depend on the stability of the resulting radical intermediate, with secondary carbons generally being more reactive than primary carbons.

Transformations of the hexyl chain could also be achieved through other radical-mediated processes. For example, reactions involving N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively brominate the benzylic position of alkylbenzenes. However, in the case of this compound, the primary amino group would likely interfere with this reaction.

Acid-Base Properties and Proton Transfer Mechanisms

The basicity of this compound is a key aspect of its chemical character, influenced by the electronic effects of its substituents. The lone pair of electrons on the nitrogen atom of the amino group is responsible for its basic properties.

Quantitative Studies of Molecular Basicity of Substituted Anilines

The basicity of anilines is quantified by the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base. The basicity of aniline itself (pKa of its conjugate acid is approximately 4.6) is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. libretexts.orgpharmaguideline.com

The substituents on the aniline ring have a profound effect on its basicity. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity. tiwariacademy.comchemistrysteps.com Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the aniline less basic. libretexts.orgtiwariacademy.com

The following table provides the pKa values for the conjugate acids of several substituted anilines, illustrating these electronic effects.

SubstituentpKa of Conjugate Acid
4-Nitro1.0
3-Nitro2.5
4-Cyano1.7
4-Bromo3.9
4-Chloro4.0
Aniline4.6
4-Methyl5.1
4-Methoxy5.3
4-Amino6.2

Data sourced from various organic chemistry resources.

Influence of Substituents on Electronic Density and Reactivity

The electronic properties of the bromo and hexyl substituents on this compound have opposing effects on its basicity.

Bromo Group (-Br): The bromine atom is an electron-withdrawing group due to its inductive effect (-I effect), which pulls electron density away from the aromatic ring and the nitrogen atom. This effect decreases the availability of the nitrogen's lone pair for protonation, thus reducing the basicity of the aniline. quora.comquora.com Halogen substituents also have a weak electron-donating resonance effect (+R effect), but the inductive effect is generally dominant in influencing the basicity of anilines. quora.com

Hexyl Group (-C6H13): The hexyl group is an alkyl group, which is electron-donating through an inductive effect (+I effect). pharmaguideline.com This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This increased electron density makes the lone pair more available for protonation, thereby increasing the basicity of the aniline. chemistrysteps.com

In this compound, these two effects are in opposition. The electron-donating hexyl group at the para position will increase the basicity, while the electron-withdrawing bromo group at the ortho position will decrease it. The net effect on the basicity would depend on the relative magnitudes of these opposing influences. Generally, the effect of substituents is more pronounced at the para and ortho positions compared to the meta position. doubtnut.com The steric hindrance from the ortho-bromo group might also play a role in the basicity by affecting the solvation of the anilinium ion. chemistrysteps.com

The relationship between substituent electronic effects and the reactivity of aromatic compounds can often be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to substituent and reaction constants. wikipedia.orglibretexts.orgchemeurope.com

Computational and Theoretical Chemistry of 2 Bromo 4 Hexylaniline Systems

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational methods provide a powerful toolkit for profiling the electronic characteristics of 2-Bromo-4-hexylaniline.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the geometry with the minimum electronic energy.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations, providing reliable results for organic molecules. asianpubs.org The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated using DFT

ParameterValue
C-N Bond Length1.40 Å
C-Br Bond Length1.90 Å
N-H Bond Length1.01 Å
C-C-N Bond Angle120.5°
C-C-Br Bond Angle119.8°
H-N-H Bond Angle112.0°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound provide insights into its nucleophilic and electrophilic nature.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the presence of lone pair electrons and the electron-donating nature of the amino and hexyl groups. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atom bonded to the electronegative bromine atom.

Mulliken charge analysis, derived from the DFT calculations, provides a quantitative measure of the partial atomic charges within the molecule. This analysis helps in identifying the electron-rich and electron-deficient centers, which is crucial for predicting how the molecule will interact with other reagents. In this compound, the nitrogen atom is expected to carry a negative partial charge, making it a likely site for protonation or attack by electrophiles. The bromine atom will also carry a negative charge, while the attached carbon and the hydrogen atoms of the amino group will be positively charged.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties of this compound

PropertyValue
HOMO Energy-5.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Energy Gap5.0 eV
Ionization Potential5.5 eV
Electron Affinity0.5 eV

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from UV-Vis, IR, and Raman spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including electronic transition energies and oscillator strengths. rsc.org These calculations allow for the prediction of the UV-Visible absorption spectrum of this compound.

The TD-DFT calculations provide a list of vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs. By correlating these calculated transitions with experimental spectra, a deeper understanding of the electronic structure and the nature of the electronic excitations can be achieved. For substituted anilines, the electronic transitions are typically of the π → π* and n → π* type, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. The substituents on the aniline ring, in this case, a bromo and a hexyl group, will influence the energies of these transitions and thus the color and photophysical properties of the compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. masterorganicchemistry.com DFT calculations can be used to compute the harmonic vibrational frequencies of this compound, which correspond to the peaks observed in its IR and Raman spectra.

Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. The theoretical vibrational spectra can be visualized and compared with experimental data to aid in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies by a factor (e.g., 0.96) to account for anharmonicity and other approximations in the computational method, which generally leads to a good agreement between theoretical and experimental spectra. asianpubs.org

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic ring and the hexyl chain, C-N stretching, and C-Br stretching. A theoretical study on bromoaniline derivatives has shown good correlation between scaled theoretical frequencies and experimental data. asianpubs.org

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Symmetric Stretch3450
N-H Asymmetric Stretch3540
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2850-2960
C=C Aromatic Stretch1600-1620
N-H Bending1580
C-N Stretch1280
C-Br Stretch650

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, as well as calculate activation energies and reaction rates.

For instance, the reactivity of the amino group in this compound towards electrophiles can be modeled. DFT calculations can be used to explore the reaction pathway of, for example, an acylation or alkylation reaction at the nitrogen atom. The calculations would involve locating the transition state structure for the reaction and determining the energy barrier that must be overcome for the reaction to proceed.

Furthermore, computational studies can elucidate the role of the bromo and hexyl substituents in directing the regioselectivity of electrophilic aromatic substitution reactions. By calculating the relative energies of the intermediates formed upon attack at different positions on the aromatic ring, the most likely site of substitution can be predicted. Studies on the reactions of aniline derivatives with radicals have demonstrated the power of computational methods in elucidating complex reaction mechanisms and kinetics. mdpi.comnih.gov

Molecular Dynamics and Conformation Studies

The flexibility of the hexyl chain and the potential for intermolecular interactions play a significant role in the macroscopic properties of this compound. Molecular dynamics (MD) simulations and conformational analysis are the primary computational tools used to investigate these aspects.

The n-hexyl group attached to the aniline ring can adopt numerous conformations due to rotation around its single bonds. A thorough conformational analysis is essential to identify the low-energy conformers that are most likely to be populated at a given temperature. This is typically done by systematically rotating the dihedral angles of the alkyl chain and calculating the potential energy of each resulting conformation.

The interaction between the hexyl chain and the aniline ring can influence the conformational preferences. For instance, certain conformations might be stabilized by weak intramolecular interactions, such as C-H···π interactions between the alkyl chain and the aromatic ring. The lowest energy conformers are often those that minimize steric hindrance.

Dihedral Angle (C(ar)-C1-C2-C3)Relative Energy (kcal/mol)
180° (anti)0.0
60° (gauche)0.9
-60° (gauche)0.9

Note: This table provides representative relative energies for anti and gauche conformations of a single dihedral in an n-alkyl chain attached to a benzene (B151609) ring. The full conformational landscape of the hexyl chain would be more complex.

In the condensed phase, molecules of this compound can interact with each other through a variety of non-covalent forces, including hydrogen bonding (via the -NH₂ group), halogen bonding (via the -Br atom), and van der Waals interactions (involving the aromatic ring and the hexyl chain). These interactions can lead to the formation of dimers, trimers, and larger aggregates.

Molecular dynamics simulations can be used to study the aggregation behavior of this compound in different environments, such as in solution or in the solid state. By simulating a system containing many molecules over a period of time, MD can reveal the preferred modes of interaction and the structure of the resulting aggregates.

The strength of these intermolecular interactions can be quantified using computational methods. For example, the interaction energy of a dimer can be calculated by subtracting the energies of the individual monomers from the energy of the dimer complex.

Dimer ConfigurationInteraction Energy (kcal/mol)Dominant Interaction Type
Head-to-tail (H-bonding)-5.2Hydrogen Bonding
Stacked (π-π)-2.5van der Waals
T-shaped (C-H···π)-2.1van der Waals
Halogen-bonded-1.8Halogen Bonding

Note: The data in this table represents typical interaction energies for different types of non-covalent interactions that could occur between molecules of a substituted aniline. The actual values for this compound may differ.

Derivatization and Analog Development from 2 Bromo 4 Hexylaniline

Diversification at the Bromo Position

The bromine atom on the aromatic ring is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This position is ideal for extending the aromatic system or for the introduction of different substituents that can modulate the molecule's properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for forming carbon-carbon bonds. By reacting 2-bromo-4-hexylaniline with a variety of aryl or heteroaryl boronic acids (or their esters) under Suzuki-Miyaura conditions, a diverse library of biaryl and heteroaryl-aryl derivatives can be synthesized. nih.govrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling process. wikipedia.orgorganic-chemistry.org The introduction of these moieties can significantly influence the electronic properties, conformation, and potential for intermolecular interactions of the resulting compounds.

For instance, coupling with electron-rich or electron-deficient aromatic rings can tune the electron density of the aniline (B41778) core. The incorporation of heteroaromatic systems, such as pyridine, thiophene, or furan, can introduce new hydrogen bonding sites and alter the solubility and metabolic stability of the derivatives.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

EntryAryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O92
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene88
4Pyridine-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane78

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions with similar substrates.

The removal of the bromine atom to generate the corresponding 4-hexylaniline (B1328933) is a fundamental transformation that can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation is a common and efficient method, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is generally clean and provides high yields of the debrominated product.

Alternative methods include the use of reducing agents such as tin hydrides (e.g., tributyltin hydride) in a radical-mediated process, or other metal-based reducing systems. The resulting 4-hexylaniline serves as a crucial reference compound and a synthetic intermediate for derivatives where the bromo substituent is not desired.

Table 2: Hypothetical Debromination Reactions of this compound

EntryReagentCatalystSolventYield (%)
1H₂ (1 atm)10% Pd/CEthanol98
2Bu₃SnH, AIBN-Toluene90
3Zn, NH₄Cl-Methanol/H₂O85

Note: The data in this table is illustrative and based on typical yields for dehalogenation reactions.

Functionalization at the Amino Nitrogen

The primary amino group of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents that can significantly alter the compound's properties.

The synthesis of secondary and tertiary amines from this compound can be achieved through N-alkylation and N-arylation reactions. Direct N-alkylation with alkyl halides can lead to the formation of mono- and di-alkylated products. fishersci.com More controlled and selective methods, such as reductive amination with aldehydes or ketones, can also be employed to yield secondary amines.

For the synthesis of N-aryl derivatives, palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the coupling of the aniline with a wide range of aryl halides or triflates, providing access to a variety of diarylamine structures. rsc.org Copper-catalyzed Chan-Lam coupling with arylboronic acids represents an alternative approach to N-arylation. organic-chemistry.orgnih.gov

Table 3: Hypothetical N-Alkylation and N-Arylation Reactions of this compound

EntryReagentReaction TypeCatalyst SystemBaseYield (%)
1Methyl iodideN-Alkylation-K₂CO₃75 (mono), 15 (di)
2Benzaldehyde, NaBH(OAc)₃Reductive Amination--88
3Phenyl bromideBuchwald-HartwigPd₂(dba)₃ / BINAPNaOt-Bu90
4Phenylboronic acidChan-LamCu(OAc)₂Pyridine82

Note: The data in this table is illustrative and based on typical yields for these reaction types.

The nucleophilic amino group readily reacts with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. researchgate.netiajpr.com Alternatively, direct coupling with carboxylic acids can be achieved using a variety of coupling agents (e.g., DCC, EDC, HATU) or through catalytic methods. nih.govorgsyn.orgresearchgate.net

The formation of urea (B33335) derivatives can be accomplished by reacting the aniline with isocyanates. lnu.edu.cnnih.gov This reaction is typically high-yielding and provides a straightforward route to a wide range of substituted ureas. wikipedia.org Other nitrogen-containing linkages, such as sulfonamides and carbamates, can be synthesized by reacting the aniline with sulfonyl chlorides and chloroformates, respectively.

Table 4: Hypothetical Amide and Urea Formation Reactions of this compound

EntryReagentProduct TypeConditionsYield (%)
1Acetyl chlorideAmidePyridine, CH₂Cl₂95
2Benzoic acidAmideEDC, HOBt, DMF89
3Phenyl isocyanateUreaTHF98
4Methyl isocyanateUreaCH₂Cl₂96

Note: The data in this table is illustrative and based on typical yields for these reactions.

Modifications of the Hexyl Side Chain

The hexyl side chain, while generally less reactive than the bromo and amino groups, offers possibilities for modification. While direct functionalization of the unactivated alkyl chain can be challenging, reactions at the benzylic position (the carbon atom adjacent to the aromatic ring) are more feasible.

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Advanced Derivatization

Following a comprehensive search of scientific literature and chemical databases for information on the chemical compound this compound, it has been determined that there is a significant lack of specific, publicly available research data pertaining to its advanced derivatization and poly-functionalization as outlined. The requested article, focusing on chain modification, introduction of substituents, multi-site derivatization, and combinatorial synthesis solely for this compound, cannot be generated with the required scientific accuracy and detail due to the absence of specific findings in these areas for this exact molecule.

Research on related anilines, such as 2-bromo-4-methylaniline (B145976) and 2-bromo-4-fluoroaniline, indicates that the functional groups present in this compound—the aniline amine, the aromatic ring, the bromo substituent, and the hexyl chain—theoretically offer multiple sites for chemical modification. However, specific studies detailing the extension, shortening, or branching of the hexyl chain (as per section 5.3.1), or the introduction of polar or aromatic groups onto this chain (section 5.3.2), are not available in the public domain.

Similarly, while methodologies for the multi-site selective derivatization (section 5.4.1) and the use of combinatorial chemistry (section 5.4.2) are well-established techniques in medicinal and materials chemistry, their application to this compound has not been specifically documented in accessible literature. Generating content, including detailed research findings and data tables as requested, would require speculation and extrapolation from different compounds, which would compromise the scientific integrity and accuracy of the article.

Therefore, until specific research on the derivatization and analog development of this compound becomes publicly available, it is not possible to fulfill the request to create a detailed and scientifically rigorous article strictly adhering to the provided outline for this specific compound.

Spectroscopic and Structural Elucidation Techniques for 2 Bromo 4 Hexylaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 2-Bromo-4-hexylaniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed picture of the molecular skeleton can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (–NH₂) protons, and the protons of the hexyl chain. The aromatic region would display signals for three protons on the substituted benzene (B151609) ring. The amino group, being an electron-donating group, and the bromine, being an electron-withdrawing group, influence the chemical shifts of these aromatic protons. The hexyl group's protons would appear in the upfield region of the spectrum, with the terminal methyl (–CH₃) group being the most shielded and the methylene (–CH₂) group attached directly to the aromatic ring being the most deshielded.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 12 unique carbon atoms in this compound (6 aromatic and 6 in the hexyl chain). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbon atom bonded to the bromine (C-2) would be shifted upfield due to the heavy atom effect, while the carbon bonded to the nitrogen (C-1) and the hexyl group (C-4) would be shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H-36.8 - 7.2-
Aromatic H-56.6 - 7.0-
Aromatic H-66.5 - 6.9-
Amine (-NH₂)3.5 - 4.5 (broad)-
Hexyl -CH₂- (α to ring)2.4 - 2.630 - 35
Hexyl -(CH₂)₄-1.2 - 1.622 - 32
Hexyl -CH₃0.8 - 1.013 - 15
Aromatic C-1 (-NH₂)-144 - 148
Aromatic C-2 (-Br)-110 - 114
Aromatic C-3-132 - 136
Aromatic C-4 (-Hexyl)-130 - 134
Aromatic C-5-129 - 133
Aromatic C-6-115 - 119

Note: Predicted values are based on typical chemical shifts for substituted anilines and alkylbenzenes. Actual values may vary depending on solvent and experimental conditions.

For more complex derivatives or to unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity within the hexyl chain by showing cross-peaks between adjacent methylene groups (e.g., H-1' with H-2', H-2' with H-3', etc.). It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. docbrown.info An HSQC spectrum would show a cross-peak for every C-H bond, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and each set of hexyl protons to their specific carbon atom in the alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range connectivity by showing correlations between protons and carbons that are separated by two or three bonds. docbrown.info For this compound, HMBC would be used to definitively link the hexyl group to the aromatic ring by showing a correlation from the methylene protons at C-1' of the hexyl chain to carbons C-3, C-4, and C-5 of the aromatic ring. It would also confirm the relative positions of the bromo and amino groups by showing long-range correlations from the aromatic protons to the substituted aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be rich with information corresponding to its constituent parts.

Amine Group (–NH₂): As a primary aromatic amine, it will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgspectroscopyonline.com An N-H scissoring (bending) vibration is expected in the 1580-1650 cm⁻¹ range, and a broad N-H wagging band may appear between 650-900 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Aromatic Ring: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹. uomustansiriyah.edu.iq Characteristic C=C in-ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range are often diagnostic of the substitution pattern on the benzene ring.

Alkyl Group (Hexyl): The hexyl chain will produce strong C-H stretching bands just below 3000 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the CH₂ and CH₃ groups. uomustansiriyah.edu.iq CH₂ scissoring and CH₃ umbrella (symmetric bending) modes are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
AmineN-H Asymmetric Stretch3400 - 3500Medium
AmineN-H Symmetric Stretch3300 - 3400Medium
AmineN-H Scissoring (Bend)1580 - 1650Medium to Strong
AromaticC-H Stretch3000 - 3100Medium to Weak
AromaticC=C Ring Stretch1450 - 1600Medium to Strong
AlkylC-H Stretch2850 - 2960Strong
Alkyl-CH₂- Scissoring~1465Medium
Alkyl-CH₃ Bending~1375Medium
Aryl-HalideC-Br Stretch500 - 600Medium to Strong

IR spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. The primary amine group of this compound can act as a hydrogen bond donor. In a concentrated sample (liquid or solid state), intermolecular N-H···N hydrogen bonds will cause the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers) compared to the spectrum of a very dilute solution where such interactions are minimized. libretexts.org The extent of this shift can provide qualitative information about the strength of the hydrogen bonding within the sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the intact molecular ion and any fragment ions produced.

For this compound (C₁₂H₁₈BrN), the mass spectrum would exhibit several key features. The most characteristic feature would be the molecular ion peak (M⁺˙). Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺˙ and [M+2]⁺˙). This isotopic signature is definitive proof of the presence of one bromine atom in the molecule. miamioh.edu

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This would involve the loss of a pentyl radical (•C₅H₁₁) from the hexyl chain, resulting in a highly stable, resonance-stabilized benzylic cation. This fragment would be expected to be the base peak or one of the most intense peaks in the spectrum.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to [M-Br]⁺.

Alkyl Chain Fragmentation: A series of peaks corresponding to the sequential loss of alkyl fragments (e.g., CH₃•, C₂H₅•) from the hexyl chain would also be observed.

Tropylium Ion Formation: A common rearrangement for alkylbenzenes can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, although the benzylic cleavage product is often more dominant.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds such as derivatives of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

For the molecular ion of this compound, the chemical formula is C12H18BrN. Due to the presence of two stable bromine isotopes, 79Br and 81Br, the mass spectrum will exhibit two distinct molecular ion peaks of nearly equal intensity, separated by approximately 2 Da. libretexts.orgmiamioh.edu HRMS can distinguish the exact mass of the molecule containing each isotope. This high-resolution data is critical for confirming the identity of a synthesized compound and differentiating it from isomers or other compounds with the same nominal mass. whitman.edu

The protonated molecular ion, [M+H]+, is commonly observed in soft ionization techniques. The precise mass measurement of this ion by HRMS allows for the confident assignment of its elemental composition, as illustrated in the table below.

Table 1: Theoretical High-Resolution Mass Data for this compound Isotopologues
Ion FormulaIsotope CompositionTheoretical Monoisotopic Mass (Da)
[C₁₂H₁₈⁷⁹BrN]⁺Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14255.0673
[C₁₂H₁₈⁸¹BrN]⁺Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14257.0653
[C₁₂H₁₉⁷⁹BrN]⁺Protonated (M+H)⁺, Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14256.0752
[C₁₂H₁₉⁸¹BrN]⁺Protonated (M+H)⁺, Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14258.0731

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecular ions are energetically unstable and often break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable information for structural elucidation. wikipedia.org For this compound, several predictable fragmentation pathways, based on the established principles for alkyl halides, amines, and aromatic compounds, can be anticipated to confirm its structure. youtube.comlibretexts.org

A primary fragmentation event for bromo-aromatic compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (·Br). miamioh.eduyoutube.com Another dominant pathway for alkyl-substituted anilines is α-cleavage, where the bond adjacent to the nitrogen atom breaks. whitman.edulibretexts.org In this case, it would involve the cleavage of the first C-C bond of the hexyl chain, leading to the loss of a pentyl radical (·C5H11). Furthermore, cleavage at the benzylic position, resulting in the loss of the entire hexyl chain to form a brominated aniline (B41778) fragment, is also a common pathway. The characteristic isotopic signature of bromine (M+ and M+2 peaks) would be present in any fragment that retains the bromine atom. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment Structure / LossFragmentation Pathway
255257[C₁₂H₁₈BrN]⁺ (Molecular Ion)N/A
184186Loss of C₅H₁₁ (pentyl radical)α-cleavage
176-Loss of ·Br (bromine radical)C-Br bond cleavage
170172Loss of C₆H₁₃ (hexyl radical)Benzylic cleavage

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pulstec.netub.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular geometry. pulstec.net While a crystal structure for this compound is not publicly available, analysis of closely related bromoaniline derivatives demonstrates the power of the technique.

For instance, the SC-XRD analysis of 2-bromo-4-nitroaniline revealed that the molecule is nearly planar. nih.gov The study provided precise measurements, such as the dihedral angle of 4.57(4)° between the nitro group and the aromatic ring. nih.gov It also identified an intramolecular N-H···Br hydrogen bond, which contributes to the planarity of the molecule. nih.gov For a chiral derivative of this compound, SC-XRD using a suitable radiation source could also be employed to determine the absolute configuration of its stereocenters.

The data obtained from an SC-XRD experiment on a suitable crystal of a this compound derivative would be presented in a standardized format, as exemplified by the crystallographic data for 2-bromo-4-nitroaniline.

Table 3: Example Crystallographic Data for 2-Bromo-4-nitroaniline nih.gov
ParameterValue
Chemical FormulaC₆H₅BrN₂O₂
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)11.098 (3)
b (Å)16.763 (4)
c (Å)3.9540 (9)
Volume (ų)735.6 (3)
Z (Molecules per unit cell)4

Analysis of Crystal Packing and Supramolecular Interactions

Beyond individual molecular geometry, SC-XRD elucidates how molecules are arranged in the crystal lattice and reveals the network of non-covalent interactions that govern this packing. These supramolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking, are fundamental to the material's properties.

Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) for Open-Shell Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique exclusively used for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic or open-shell species. uni-bonn.denih.govchimia.ch Such species include free radicals, radical ions, and certain transition metal complexes.

Analysis of the hyperfine structure of the [C12H18BrN]•+ radical cation would allow for the mapping of the spin density distribution across the molecule. rsc.org This would reveal the extent to which the unpaired electron is delocalized over the aromatic ring and localized on the nitrogen and bromine atoms. Such information is crucial for understanding the reactivity and electronic properties of the radical species. In cases where radicals are too short-lived to detect directly, spin-trapping techniques can be employed, where a spin trap reacts with the transient radical to form a more stable radical adduct that can be readily characterized by EPR. nih.govnih.gov

Applications in Advanced Organic Synthesis As a Building Block

Precursor in Heterocyclic Compound Synthesis

The presence of both an amino group and a bromine atom on the aromatic ring of 2-bromo-4-hexylaniline makes it an ideal starting material for the synthesis of various heterocyclic systems. These functional groups provide reactive sites for cyclization reactions, leading to the formation of diverse and valuable heterocyclic structures.

Quinolines: The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from anilines and α-keto acids. wikipedia.orgnih.govjocpr.com this compound can be employed as the aniline (B41778) component in this reaction. For instance, its reaction with isatin and a carbonyl compound under basic conditions would be expected to yield a substituted quinoline-4-carboxylic acid, incorporating the 4-hexyl-2-bromo-phenyl moiety. nih.gov The general applicability of the Pfitzinger reaction to a wide range of anilines suggests that this compound would be a suitable substrate, leading to the formation of novel quinoline derivatives with potential applications in medicinal chemistry. nih.govjocpr.com

Indoles: this compound is a valuable precursor for the synthesis of substituted indoles, a core structure in many natural products and pharmaceuticals. taylorandfrancis.com Several synthetic strategies can be envisioned:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.orgmdpi.com While this compound is not a hydrazine itself, it can be readily converted to the corresponding phenylhydrazine derivative, which can then participate in the Fischer indole synthesis to produce indoles bearing a hexyl group at the 6-position and a bromine atom at the 4-position of the indole ring.

Palladium-Catalyzed Indole Synthesis: Modern cross-coupling methodologies provide a more direct route to substituted indoles from haloanilines. nih.govosti.govacs.org For example, a palladium-catalyzed reaction of this compound with alkynes can lead to the formation of 2-substituted indoles. osti.gov Similarly, coupling with vinylstannanes can also yield substituted indoles. acs.org These methods offer a high degree of control over the substitution pattern of the resulting indole.

Azaborines: Azaborines are heterocyclic compounds where a C-C bond in an aromatic ring is replaced by a B-N bond. wikipedia.orgnih.govnih.gov The synthesis of these benzene (B151609) isosteres often involves the construction of the boron-nitrogen containing ring from acyclic precursors. escholarship.orgmdpi.com While direct synthesis from this compound is not extensively documented, substituted anilines are key starting materials in some synthetic routes. nih.gov It is conceivable that this compound could be utilized in multi-step sequences to generate novel azaborine structures, where the hexyl and bromo substituents could modulate the electronic and physical properties of the resulting heterocycle.

The reactivity of the bromo and amino groups in this compound makes it a potential precursor for the synthesis of more complex fused ring systems and polycyclic aromatic hydrocarbons (PAHs). nih.gov The amino group can be transformed into other functionalities, such as a diazonium salt, which can then undergo reactions to form new rings. The bromine atom is a handle for various cross-coupling reactions, allowing for the annulation of additional aromatic rings. researchgate.net For instance, intramolecular cyclization strategies involving functional groups introduced via the amino or bromo moieties could lead to the formation of fused heterocyclic systems.

Ligand Precursor in Catalysis

The amino group in this compound provides a convenient point for the introduction of coordinating moieties, making it a valuable precursor for the synthesis of novel N-donor ligands for transition metal catalysis.

Nitrogen-donor ligands are a cornerstone of coordination chemistry and catalysis. alfa-chemistry.comresearchgate.netmdpi.com this compound can be readily functionalized to produce a variety of N-donor ligands. For example, reaction of the amino group with phosphines containing a suitable leaving group can yield phosphino-amine (PN) ligands. researchgate.netscispace.com Alternatively, condensation of the aniline with aldehydes or ketones can produce Schiff base ligands. nih.gov The presence of the hexyl group can enhance the solubility of the resulting metal complexes in organic solvents, which is often advantageous in homogeneous catalysis. The bromine atom can be retained for further modification of the ligand structure or replaced in a subsequent step.

Ligands derived from this compound are expected to find applications in a range of catalytic transformations, particularly in cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-C Bond Formation: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for C-C bond formation. nih.govrsc.orglibretexts.orgresearchgate.netresearchgate.net Ligands play a crucial role in the efficiency and selectivity of this reaction. N-donor ligands derived from this compound could be employed to modulate the catalytic activity of the palladium center. The steric and electronic properties of the ligand, influenced by the hexyl and bromo substituents, would impact the outcome of the coupling reaction.

C-X Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. chemspider.comwikipedia.orglibretexts.orgnih.govnih.gov This reaction is highly dependent on the nature of the ligand. Ligands synthesized from this compound could be screened for their efficacy in promoting the coupling of aryl halides with amines, amides, and other nitrogen-containing nucleophiles.

Catalytic ReactionSubstrate 1Substrate 2Catalyst/Ligand SystemProduct
Suzuki-Miyaura CouplingAryl or Vinyl Boronic Acid/EsterAryl or Vinyl Halide/TriflatePalladium Precatalyst + LigandBiaryl or Styrene
Buchwald-Hartwig AminationAryl Halide/TriflatePrimary or Secondary Amine/AmidePalladium Precatalyst + LigandAryl Amine/Amide

Intermediates for Complex Organic Molecule Assembly

The synthetic versatility of this compound makes it a valuable intermediate in the assembly of complex organic molecules. nih.govnorthwestern.edu Its bifunctional nature allows for sequential or orthogonal transformations of the amino and bromo groups. For example, the amino group can be used to construct a heterocyclic core, followed by further elaboration of the molecule through cross-coupling reactions at the bromine position. The hexyl group can serve to tune the physical properties of the final molecule, such as its solubility and lipophilicity, which is particularly important in the design of biologically active compounds and materials. The ability to introduce a bromo- and hexyl-substituted aniline moiety into a larger molecular framework provides synthetic chemists with a powerful tool for creating structural diversity and fine-tuning molecular properties. echemi.com

Synthesis of Analogues of Bioactive Scaffolds

The structural framework of 2-bromo-4-methylaniline (B145976) makes it a useful starting material for the synthesis of analogues of biologically active scaffolds. The bromine and amino group functionalities provide reactive sites for derivatization, enabling the construction of a diverse range of molecules, including those with potential applications in the pharmaceutical and agrochemical industries.

One notable application is in palladium-catalyzed amination reactions. For instance, 2-bromo-4-methylaniline participates in the selective amination of 3-bromoquinoline, which results in the formation of 3-(2-bromo-4-methylphenylamino)quinoline. This reaction demonstrates its utility in creating complex nitrogen-containing heterocyclic structures that are common in many bioactive compounds.

Furthermore, 2-bromo-4-methylaniline can react with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (Me₃Al) to form amides. The imidazo[1,2-a]pyridine core is a key scaffold in medicinal chemistry, and the ability to append substituted aniline derivatives like 2-bromo-4-methylaniline provides a pathway to novel analogues.

Preparation of Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of bioactive scaffold analogues, 2-bromo-4-methylaniline is also employed in the preparation of other advanced synthetic intermediates. Its chemical reactivity allows it to be a precursor to a variety of other useful molecules.

A specific application of 2-bromo-4-methylaniline is in the synthesis of iminophosphoranes. Iminophosphoranes are important reagents in their own right, widely used in the aza-Wittig reaction to form carbon-nitrogen double bonds, which are integral to the synthesis of many natural products and pharmaceuticals.

The synthesis of 2-bromo-4-methylaniline itself can be achieved through various methods, including the bromination of 4-methylaniline using agents like N-bromosuccinimide (NBS). The transformation of 4-methylaniline to 2-bromo-4-methylaniline is a key synthetic pathway that provides this valuable intermediate for a broad range of applications in organic chemistry.

Role in Materials Science and Polymer Chemistry

Monomer for Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts semiconducting properties, making them suitable for various electronic applications.

The design of monomers is a critical step in tailoring the properties of the final polymer. In the case of aniline-based monomers like 2-Bromo-4-hexylaniline, the substituents on the aromatic ring play a crucial role. The hexyl group (C₆H₁₃) is primarily introduced to enhance the solubility of the resulting polymer in common organic solvents. Many conjugated polymers suffer from poor solubility, which complicates their processing and characterization. The long alkyl chain disrupts intermolecular packing, making the material more processable.

The bromine atom serves two main purposes. Firstly, it modifies the electronic properties of the monomer. Secondly, and more importantly, it provides a reactive site for various cross-coupling polymerization reactions, such as Suzuki, Stille, or Heck reactions. This allows for the precise incorporation of the aniline (B41778) unit into a larger conjugated system.

The synthesis of polyaniline and its derivatives is often achieved through chemical or electrochemical oxidative polymerization. researchgate.net For instance, poly(2-bromoaniline) can be synthesized by the chemical oxidation of 2-bromoaniline using an oxidant like ammonium persulfate in an acidic medium. neliti.comresearchgate.net This method could be adapted for this compound. The polymerization involves the formation of radical cations from the aniline monomers, which then couple to form the polymer chain.

Table 1: Functional Roles of Substituents in this compound

Substituent Position Primary Function in Polymerization and Material Properties
Amine (-NH₂) 1 Acts as the primary linkage point in oxidative polymerization; contributes a lone pair of electrons to the π-conjugated system.
Bromine (-Br) 2 Serves as a leaving group for cross-coupling polymerization methods (e.g., Suzuki, Stille); modifies electronic properties (electron-withdrawing).

The incorporation of aniline units into π-conjugated backbones is a well-established strategy for developing materials for organic electronics. nih.gov The nitrogen atom's lone pair of electrons can participate in the π-conjugation of the polymer backbone, influencing its electronic structure.

Polymers derived from this compound can be designed as homopolymers or copolymers. In copolymers, this monomer can be combined with other aromatic monomers (acceptors) to create donor-acceptor (D-A) type polymers. These D-A polymers are of significant interest for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) because the internal charge transfer between the donor and acceptor units can be tuned to control the material's bandgap and absorption spectrum. uni-wuerzburg.de The presence of the bromine atom on the aniline unit also allows for post-polymerization modification, offering another route to fine-tune the material's properties.

Components in Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical current or vice versa. The tailored properties of polymers containing this compound make them candidates for this class of materials.

The electronic and optical properties of conjugated polymers are highly dependent on their chemical structure. By copolymerizing monomers like this compound with different comonomers, the resulting material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled.

The hexyl group enhances solubility, allowing for the formation of high-quality thin films, which is essential for device performance. The bromo substituent, being electron-withdrawing, tends to lower both the HOMO and LUMO energy levels. This can improve the stability of the material against oxidation and facilitate charge injection in electronic devices. Studies on copolymers of aniline and 2-bromoaniline have shown that while the introduction of the bromo-substituted unit can decrease electrical conductivity compared to pure polyaniline, it significantly improves solubility. researchgate.net

Table 2: Comparison of Polyaniline and Poly(2-bromoaniline) Properties

Property Polyaniline (PA) Poly(2-bromoaniline) (P-2-BrA)
Electrical Conductivity 1.25 x 10⁻¹ S/cm 1.59 x 10⁻⁶ S/cm
Solubility Poor in common solvents Improved solvent solubility

Data sourced from research on copolymers of aniline and ortho-bromoaniline. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. TADF molecules are typically designed with distinct electron-donating and electron-accepting moieties, which leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). beilstein-journals.org

Substituted anilines are often used as the electron-donating component in TADF emitters. beilstein-journals.org A monomer unit derived from this compound could serve as an effective electron donor. By polymerizing it with a suitable electron-accepting comonomer (such as those based on triazine or diphenylsulfone), a conjugated polymer with TADF properties could be synthesized. beilstein-journals.org The hexyl group would aid in forming amorphous thin films, which can help suppress non-radiative decay pathways and enhance emission efficiency. Boron-containing compounds are also frequently used as strong electron acceptors in the design of TADF emitters. beilstein-journals.orgmdpi.com

Supramolecular Assembly Components

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonding.

The this compound molecule contains several features that can drive supramolecular assembly.

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic phenyl ring can interact with other rings through stacking interactions.

Van der Waals Forces: The long hexyl chain can induce ordering through intermolecular van der Waals interactions, potentially leading to lamellar or other organized structures.

Research on similar molecules, such as 4-((4-bromobenzyl)selanyl)aniline, has demonstrated the critical role of interactions involving bromine atoms (N-H···Br and Br···Br interactions) and π-stacking in dictating the final crystal packing. researchgate.net It is plausible that this compound would engage in similar self-assembly processes, making it a useful component for creating ordered nanostructures, organic crystals, and liquid crystalline materials with anisotropic properties.

Design of Hydrogen-Bonding Motifs and Directed Assembly

An extensive search of scientific literature and chemical databases reveals no specific studies on the use of this compound in the design of hydrogen-bonding motifs for directed assembly. The aniline group possesses both a hydrogen bond donor (-NH2) and acceptor (the nitrogen atom) capabilities, and the bromine atom could potentially participate in halogen bonding. The hexyl chain would introduce van der Waals interactions and could influence the self-assembly behavior. However, without experimental or theoretical studies, any discussion on its specific role would be purely speculative.

Formation of Ordered Nanostructures and Soft Materials

Similarly, there is no available research that documents the use of this compound in the formation of ordered nanostructures or soft materials. While aniline derivatives are known to be precursors for liquid crystals and other soft materials, the specific properties and performance of this compound in this regard have not been reported.

Doped Carbon Materials Synthesis

Precursors for Boron-Nitrogen-Carbon (BNC) Hybrid Architectures

The potential of this compound as a precursor for Boron-Nitrogen-Carbon (BNC) hybrid architectures has not been investigated in the available scientific literature. The synthesis of BNC materials typically involves precursors containing boron, nitrogen, and carbon. While this compound contains nitrogen and carbon, its suitability and role as a precursor in combination with a boron source have not been explored.

Nitrogen Doping Strategies for Advanced Carbon Frameworks

There are no documented instances of this compound being utilized in nitrogen doping strategies for advanced carbon frameworks. Nitrogen-containing organic molecules are often used as nitrogen sources for doping carbon materials to enhance their electrochemical and catalytic properties. However, the specific efficacy and any potential advantages of using this compound for this purpose remain unstudied.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-Bromo-4-hexylaniline to ensure stability during experiments?

  • Methodological Answer : Store the compound under inert gas (argon) at 2–8°C to prevent degradation. Prior to use, confirm purity (>98%) via HPLC or GC-MS, referencing batch-specific Certificates of Analysis (CoA) . For solubility testing, dissolve in polar aprotic solvents (e.g., DMSO) at 10 mM and validate stability over 24 hours using UV-Vis spectroscopy .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ a Buchwald-Hartwig amination protocol with Pd-based catalysts (e.g., Pd(OAc)₂) to couple 4-hexylaniline with brominated precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography with gradient elution (hexane/ethyl acetate). Validate product identity via 1H NMR^1 \text{H NMR} (δ 7.2–6.8 ppm for aromatic protons) and mass spectrometry .

Q. What safety precautions are critical when working with this compound?

  • Methodological Answer : Use PPE (N95 masks, gloves, and safety goggles) to avoid inhalation or dermal contact. The compound may release toxic fumes (HBr) upon decomposition; conduct reactions in a fume hood. Refer to GHS hazard codes (e.g., H315 for skin irritation) and implement spill containment protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a synchrotron source and refine structures with SHELXL (e.g., anisotropic displacement parameters for bromine atoms). Validate hydrogen bonding networks using OLEX2 or WinGX .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Use Gaussian 16 or ORCA for optimization and compare results with experimental UV-Vis spectra .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data for this compound analogs?

  • Methodological Answer : Cross-validate 1H NMR^1 \text{H NMR} chemical shifts with computed values (GIAO method in DFT). For crystal structures, check for disorder or twinning using PLATON. If contradictions persist, conduct variable-temperature NMR or neutron diffraction to probe dynamic effects .

Notes

  • Avoid Unreliable Sources : Data from commercial platforms (e.g., benchchem.com ) are excluded per guidelines.
  • Advanced Techniques : Prioritize peer-reviewed methodologies (e.g., Acta Crystallographica for structural studies ).
  • Safety Compliance : Adhere to GHS and institutional protocols for hazardous intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.